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molecular formula C5H3N3S B8781686 Isothiazolo[4,3-D]pyrimidine CAS No. 7130-83-8

Isothiazolo[4,3-D]pyrimidine

Cat. No. B8781686
M. Wt: 137.16 g/mol
InChI Key: MHIJLPSBYNTMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521620B1

Procedure details

Reaction of 4,6-dichloro-5-nitropyrimidine with CuCN/NMP gives the 4-nitrile. Reduction of the nitro group to the amine is followed by diazotization/thiation to give the corresponding 5-mercapto compound. Reaction of this with Me3Al/NH4Cl gives the amidine which is oxidatively cyclized with NBS to 7-amino-4-chloroisothiazolo[4,5-d]pyrimidine. Removal of the amino functionality by diazotization/hypophosphorus acid is followed by displacement of the 4-chlorine with an appropriate amine to give the desired isothiazolo[4,3-d]pyrimidine derivatives as shown above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-amino-4-chloroisothiazolo[4,5-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N(Br)C(=O)C1.N[C:10]1[N:15]=[CH:14][N:13](Cl)[C:12]2=[CH:17][NH:18][S:19][C:11]=12>>[N:18]1[S:19][CH:11]=[C:12]2[C:17]=1[CH:10]=[N:15][CH:14]=[N:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
7-amino-4-chloroisothiazolo[4,5-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(N(C=N1)Cl)=CNS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the amino functionality by diazotization/hypophosphorus acid

Outcomes

Product
Name
Type
product
Smiles
N=1SC=C2N=CN=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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